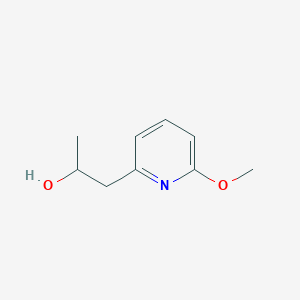










|
REACTION_CXSMILES
|
[Li]CCCC.[CH3:6][O:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[N:9]=1.[CH:15](=[O:17])[CH3:16].[NH4+].[Cl-]>C1COCC1.CCOC(C)=O>[CH3:6][O:7][C:8]1[N:9]=[C:10]([CH2:14][CH:15]([OH:17])[CH3:16])[CH:11]=[CH:12][CH:13]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
49 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC(=CC=C1)C
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
22.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 1 h at −78° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was re-cooled to −78° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to ambient temperature
|
|
Type
|
WASH
|
|
Details
|
a wash of the organic layer with sat. aq. NaHCO3 and brine
|
|
Type
|
CUSTOM
|
|
Details
|
Concentration of the organic layer in vacuo and chromatographic purification of the resulting residue
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=CC(=N1)CC(C)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.96 g | |
| YIELD: PERCENTYIELD | 66% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |